REACTION_SMILES
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[C:17](=[O:18])([O-:19])[O-:20].[K+:21].[K+:22].[OH:5][CH:6]1[CH:7]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH2:8][N:9]([CH3:11])[CH2:10]1.[S:1]([Cl:2])([Cl:3])=[O:4]>>[CH2:6]1[CH:7]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH2:8][N:9]([CH3:11])[CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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CCOC(=O)C1CN(C)CC1O
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CN(C)CC1O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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|
Type
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product
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Smiles
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CCOC(=O)C1CCN(C)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |